(3-Fluorophenyl)Methanamine Hydrochloride
Description
(3-Fluorophenyl)methanamine hydrochloride (CAS 658-25-3) is a fluorinated aromatic amine with the molecular formula C₇H₉ClFN and a molecular weight of 161.60 g/mol. It is characterized by a benzylamine backbone substituted with a fluorine atom at the meta position of the phenyl ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. Key properties include storage under an inert atmosphere at room temperature .
Properties
IUPAC Name |
(3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWIVRLHEIMOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-25-3 | |
| Record name | Benzenemethanamine, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar compounds such as 4-fluorobenzylamine have been shown to interact with enzymes like trypsin.
Mode of Action
It’s worth noting that benzylamine derivatives are known to participate in various chemical reactions, including those involving 1-chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride.
Result of Action
It has been used in the synthesis of substituted amino-sulfonamide protease inhibitors (pis) dpc 681 and dpc 684, suggesting potential therapeutic applications.
Biological Activity
(3-Fluorophenyl)Methanamine Hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and cytotoxicity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H9ClFN
- Molecular Weight : 161.60 g/mol
The presence of the fluorine atom in the para position of the phenyl ring significantly influences its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of various biological pathways, primarily through enzyme inhibition and receptor binding.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
These values suggest that this compound has a moderate inhibitory effect on cholinesterases, which could have implications for treating conditions like Alzheimer's disease .
2. Cytotoxicity
Cytotoxicity studies have evaluated the effects of this compound against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | >100 |
| PC3 (Prostate) | >100 |
| Hek293 (Normal) | >100 |
The results indicate low cytotoxicity against normal cells while showing potential activity against cancer cells at higher concentrations .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A series of derivatives were synthesized, including those based on this compound, which showed promising antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) was determined for each derivative, highlighting the importance of substituent positioning on the phenyl ring for antimicrobial efficacy.
- Pharmacological Screening : High-throughput screening campaigns have identified this compound as a potential antagonist for specific receptors involved in metabolic pathways. The findings suggest that it may play a role in modulating appetite and metabolic disorders .
Scientific Research Applications
Medicinal Chemistry
(3-Fluorophenyl)Methanamine Hydrochloride is explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Pharmacological Studies:
- Neurotransmitter Modulation: Research indicates that this compound can act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and schizophrenia .
Case Study:
- A study highlighted its efficacy in modulating α7 nicotinic acetylcholine receptors (nAChRs), showing significant modulation at concentrations up to 10 µM, with an EC50 value indicating its potency as a positive allosteric modulator.
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| This compound | 0.14 | 600 |
| Reference Compound | 0.20 | 550 |
Material Science
The amine group in this compound allows for interactions with various materials, making it a candidate for developing new polymers and materials.
Potential Applications:
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with specific properties, potentially useful in coatings or adhesives.
- Nanotechnology: Its unique structure may facilitate the development of nanomaterials with enhanced functionalities.
Biological Research
The compound's ability to interact with biomolecules makes it valuable in biological studies.
Applications in Biochemistry:
- Enzyme Inhibition Studies: Due to its structural characteristics, it may inhibit specific enzymes involved in metabolic pathways, providing insights into biochemical processes.
- Cell Culture Experiments: Its solubility profile makes it suitable for use in cell culture media, aiding in the study of cellular responses under various conditions .
Comparison with Similar Compounds
Hazard Statements :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Phenyl Groups
The following compounds share a fluorinated phenylmethanamine core but differ in substituents or additional functional groups:
Key Observations :
- Sulfonyl and Ether Derivatives : Compounds like 1803611-51-9 and 1262534-81-5 exhibit enhanced polarity due to sulfonyl or ether groups, which may improve solubility but reduce membrane permeability .
- Halogen Substitution : Bromine in 581812-99-9 increases molecular weight and lipophilicity, which could influence pharmacokinetics .
Heterocyclic Analogues
Some analogues incorporate nitrogen-containing heterocycles:
Key Observations :
- Imidazole Derivatives : The imidazole ring in 1439899-39-4 introduces aromatic nitrogen atoms, which can participate in hydrogen bonding and alter pharmacological activity .
- Ketamine Analogues: 3-Fluoro Deschloroketamine (2657761-24-3) has a cyclohexanone structure, making it structurally distinct from benzylamine derivatives. Its NMDA receptor antagonism highlights the impact of backbone modifications on biological function .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
